molecular formula C3HF6NaO3S B3336836 Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate CAS No. 3916-24-3

Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate

Cat. No.: B3336836
CAS No.: 3916-24-3
M. Wt: 254.09 g/mol
InChI Key: ZPHRQLVXRDQUPM-UHFFFAOYSA-M
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Description

Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate is a fluorinated organic compound with the molecular formula C₃HF₆NaO₃S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of six fluorine atoms, which contribute to its high stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate typically involves the reaction of hexafluoropropylene with a sulfonating agent, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where hexafluoropropylene is continuously fed into the system along with the sulfonating agent. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions: Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide may yield an alkylated sulfonate derivative.

Scientific Research Applications

Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.

    Biology: The compound is utilized in biochemical assays and as a stabilizing agent for certain enzymes and proteins.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and reactivity.

    Industry: It is employed in the production of specialty chemicals, including surfactants and fluorinated polymers.

Mechanism of Action

The mechanism by which Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate exerts its effects involves its interaction with molecular targets through its sulfonate and fluorine groups. These interactions can lead to changes in the chemical environment, facilitating various reactions. The pathways involved often include nucleophilic attack and electron transfer processes.

Comparison with Similar Compounds

  • Sodium 1,1,2,2-tetrafluoroethanesulfonate
  • Sodium 1,1,2,3,3-pentafluoropropanesulfonate
  • Sodium 1,1,2,3,3,3-hexafluoro-2-propanesulfonate

Uniqueness: Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance.

Properties

IUPAC Name

sodium;1,1,2,3,3,3-hexafluoropropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O3S.Na/c4-1(2(5,6)7)3(8,9)13(10,11)12;/h1H,(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHRQLVXRDQUPM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF6NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635727
Record name Sodium 1,1,2,3,3,3-hexafluoropropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3916-24-3
Record name Sodium 1,1,2,3,3,3-hexafluoropropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate
Reactant of Route 2
Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate

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